2-(Dimethylamino)quinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)quinoline-7-carboxylic acid is an organic compound with the molecular formula C12H12N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)quinoline-7-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-7-carboxylic acid.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under mild to moderate conditions.
Major Products Formed
Oxidation: Quinoline-7-carboxylic acid.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(Dimethylamino)quinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe for studying biological systems.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It also inhibits certain enzymes, affecting metabolic pathways. The dimethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Similar structure but lacks the dimethylamino group.
Quinoline-4-carboxylic acid: Differently positioned carboxylic acid group.
Quinaldic acid:
Uniqueness
2-(Dimethylamino)quinoline-7-carboxylic acid is unique due to the presence of the dimethylamino group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(dimethylamino)quinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-6-5-8-3-4-9(12(15)16)7-10(8)13-11/h3-7H,1-2H3,(H,15,16) |
InChI Key |
NCUBRSBVNOTFJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(C=CC(=C2)C(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.